
2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole (2-B5-3,5-D-1,3,4-TD) is a heterocyclic compound that has been widely studied due to its various properties and applications in scientific research. It is a five-membered ring containing two nitrogen atoms, one sulfur atom, one bromine atom, and one chlorine atom. The compound has been used in various areas of research, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Anticancer Properties
- 2,5,6-Trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, similar in structure to 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole, have shown potential anticancer activities. One compound, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, demonstrated significant selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).
Antimicrobial Activity
- Some 1,3,4-thiadiazole derivatives, structurally related to the chemical , exhibited significant inhibition on bacterial and fungal growth, which might indicate their potential as antimicrobial agents (Purohit et al., 2011).
DNA Topoisomerase II Poisons
- Certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have been identified as human topoisomerase II poisons, which suggests their potential use in targeted cancer therapies (Plech et al., 2015).
Corrosion Inhibition
- In the field of material science, thiadiazole derivatives have been investigated for their corrosion inhibition properties, particularly for protecting metals like iron. This is relevant for various industrial applications (Kaya et al., 2016).
Insecticidal Activity
- Certain 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives have shown promising results as insecticides, particularly against the cotton leafworm. This indicates their potential use in agriculture for pest control (Ismail et al., 2021).
Application in Nonlinear Optics (NLO)
- Research on the structural and electronic properties of certain thiadiazole compounds suggests potential applications in nonlinear optics, which is important for the development of new materials for optical technologies (Kerru et al., 2019).
Antifungal and Anti-inflammatory Agents
- Novel heterocycles bearing thiadiazoles have been synthesized and found to be effective as anti-inflammatory, analgesic, and antifungal agents (Gomha et al., 2017).
properties
IUPAC Name |
2-bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2S/c9-8-13-12-7(14-8)4-1-5(10)3-6(11)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVIEUVVVKRZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)
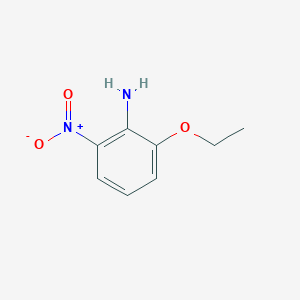
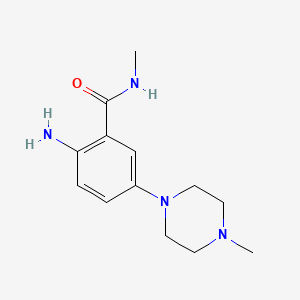
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)


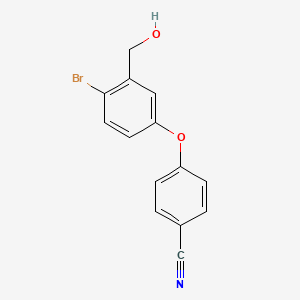


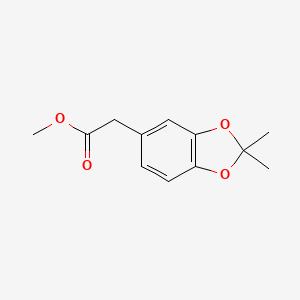
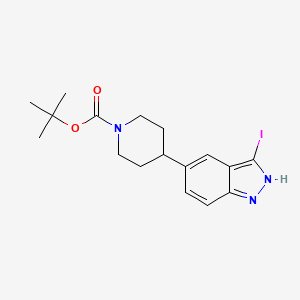
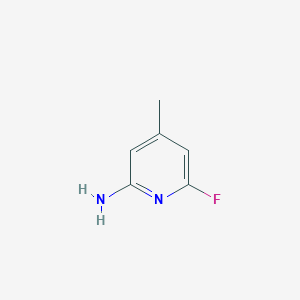
![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)
